

L-selectin ELISA Kit for Human Serum Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: *L-Selectin*

Cat. No.: *B1148426*

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Introduction

L-selectin, also known as CD62L, is a cell adhesion molecule that plays a crucial role in the initial stages of leukocyte rolling and tethering on endothelial cells, a critical step for their migration to sites of inflammation and to secondary lymphoid organs.[1][2] It is constitutively expressed on the surface of most leukocytes, including neutrophils, lymphocytes, and monocytes.[3][4] Upon leukocyte activation, the extracellular domain of **L-selectin** can be proteolytically cleaved and released into the bloodstream as soluble **L-selectin** (s**L-selectin**). [5]

The concentration of soluble **L-selectin** in human serum can serve as a valuable biomarker for monitoring inflammatory processes and the status of various diseases. Elevated levels of s**L-selectin** have been associated with inflammatory and autoimmune disorders.[5][6][7] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of human s**L-selectin** in serum.

Assay Principle

This kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human **L-selectin** is pre-coated onto a microplate.[3] When standards and samples are added to the wells, the **L-selectin** present binds to the immobilized antibody.

Following a wash step to remove unbound substances, an enzyme-linked polyclonal antibody specific for human **L-selectin** is added. This second antibody binds to the captured **L-selectin**, forming a "sandwich." After another wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color signal.[3] The intensity of the color is directly proportional to the concentration of **L-selectin** in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.

Assay Performance Characteristics

The following table summarizes the typical performance characteristics of a human **L-selectin** ELISA kit. The exact values may vary between different kit manufacturers and lots.

Parameter	Typical Value
Assay Range	78.1 pg/mL - 5000 pg/mL[6][8]
Sensitivity	0.2 ng/mL - 10 pg/mL[7][9][10]
Sample Type	Serum, Plasma, Cell Culture Supernatants[3][10]
Required Sample Volume	10 µL - 100 µL[8][10]
Assay Time	2 - 4.5 hours[8][10]
Specificity	High specificity for human L-selectin with no significant cross-reactivity with other related molecules.[7]
Intra-Assay Precision (CV%)	< 10%
Inter-Assay Precision (CV%)	< 12%

Expected Values in Human Serum

The concentration of soluble **L-selectin** in the serum of healthy individuals can vary. Studies have reported mean concentrations ranging from approximately 0.7 to 1.6 µg/mL.[11][12] However, it is important for each laboratory to establish its own normal range. In certain pathological conditions, such as systemic lupus erythematosus (SLE) and systemic sclerosis, serum levels of s**L-selectin** may be significantly elevated.[5][13]

Population	Mean sL-selectin Concentration (µg/mL)
Healthy Donors	0.986 - 1.6[12][13]
Systemic Lupus Erythematosus (Active)	~1.497[13]
Systemic Sclerosis	~1.50[5]

Experimental Protocol

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as specified in the kit manual.
- Standard Dilutions: Prepare a serial dilution of the **L-selectin** standard as instructed in the kit manual to create a standard curve.
- Sample Preparation:
 - Collect whole blood and allow it to clot. Centrifuge to separate the serum.
 - Samples should be clear and non-hemolyzed.
 - Serum samples typically require a 1:100 dilution in the provided Sample Diluent.[14] For example, add 5 µL of serum to 495 µL of Sample Diluent.[14]
 - Store undiluted serum at -20°C or lower if not used immediately. Avoid repeated freeze-thaw cycles.

Assay Procedure

- Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate. It is recommended to run all standards and samples in duplicate.
- Incubate: Cover the plate and incubate for 2 hours at room temperature.[8]

- Wash: Aspirate the contents of each well and wash each well three to four times with 300 μ L of diluted Wash Buffer. Ensure complete removal of liquid at each step.
- Add Detection Antibody: Add 100 μ L of the enzyme-conjugated detection antibody to each well.
- Incubate: Cover the plate and incubate for 1-2 hours at room temperature.[\[10\]](#)
- Wash: Repeat the wash step as described in step 3.
- Add Substrate: Add 100 μ L of Substrate Solution to each well.
- Incubate: Incubate the plate for 20-30 minutes at room temperature, protected from light.[\[8\]](#)
[\[10\]](#)
- Add Stop Solution: Add 50-100 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader. Wavelength correction at 540 nm or 570 nm is recommended if available.
[\[8\]](#)

Calculation of Results

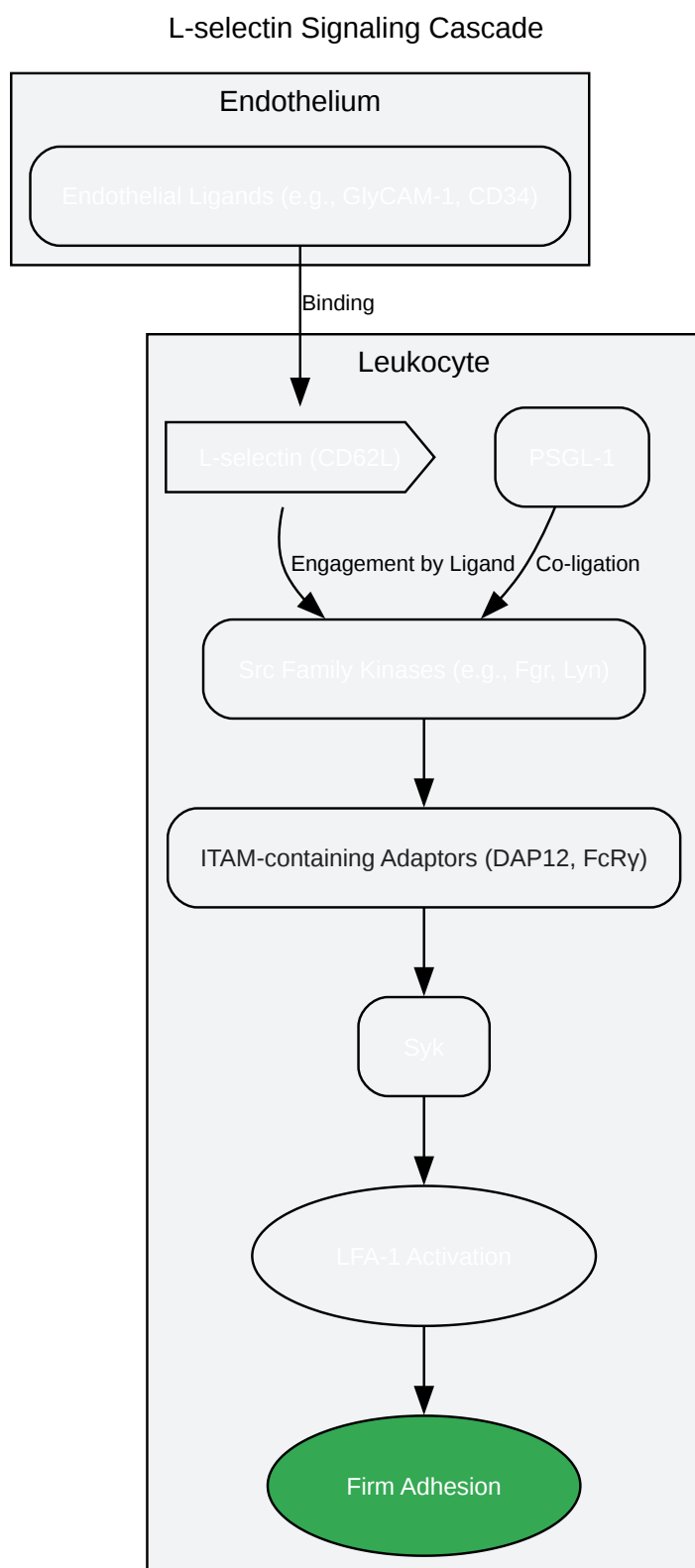
- Calculate the mean absorbance for each set of duplicate standards and samples.
- Subtract the mean zero standard absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of **L-selectin** in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of **L-selectin** in the original serum sample.

Visualizations

L-selectin Signaling Pathway

L-selectin engagement on the leukocyte surface initiates intracellular signaling cascades that lead to the activation of integrins, which are crucial for firm adhesion of the leukocyte to the endothelium.^[1] This signaling is essential for subsequent leukocyte chemotaxis and migration.

^[1]

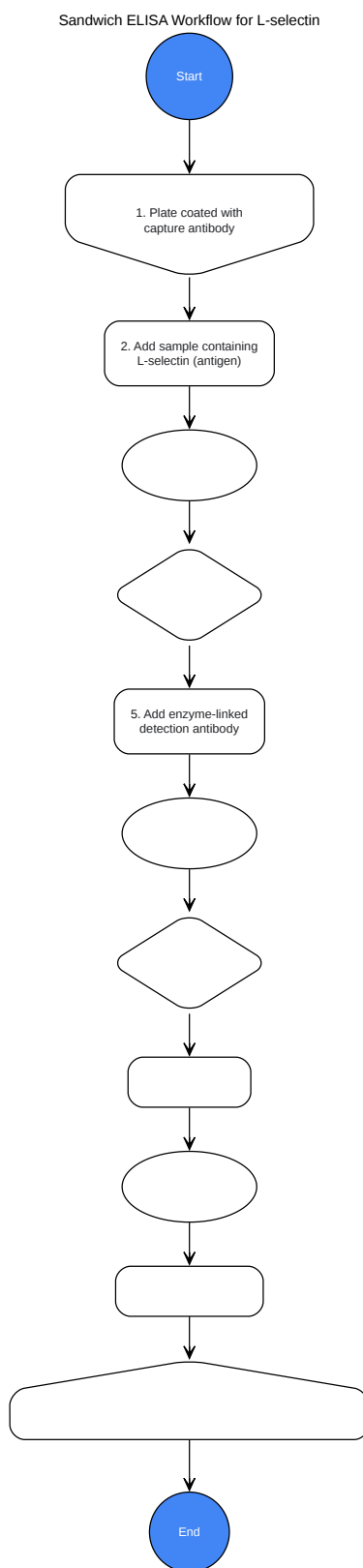


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Caption: **L-selectin** signaling pathway in leukocytes.

ELISA Experimental Workflow

The sandwich ELISA workflow involves a series of binding, washing, and detection steps to quantify the amount of **L-selectin** in a sample.



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Caption: A typical sandwich ELISA experimental workflow.

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